molecular formula C20H23N5O2 B2578419 1-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1705711-85-8

1-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2578419
CAS No.: 1705711-85-8
M. Wt: 365.437
InChI Key: DRBXVVZOIXEJKM-UHFFFAOYSA-N
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Description

1-Methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a unique substitution pattern. Its structure includes a 3-phenyl group at the pyrazole core, a 1-methyl group, and a carboxamide linkage to a second pyrazole ring substituted with an oxan-4-ylmethyl moiety. This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules, particularly for targeting enzymes and receptors. The oxan-4-ylmethyl group may enhance solubility or confer specific binding interactions, distinguishing it from simpler pyrazole derivatives.

Properties

IUPAC Name

2-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-24-19(11-18(23-24)16-5-3-2-4-6-16)20(26)22-17-12-21-25(14-17)13-15-7-9-27-10-8-15/h2-6,11-12,14-15H,7-10,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBXVVZOIXEJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation reaction, where the pyrazole ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the oxan-4-yl moiety: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with an oxan-4-yl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or phenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with cellular pathways: Influencing signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Physicochemical Properties
  • Melting Points : Compounds with bulkier substituents (e.g., 3b in , mp: 171–172°C) exhibit higher melting points than simpler analogs (e.g., 3a, mp: 133–135°C), suggesting increased crystallinity due to halogen or aromatic groups . The target compound’s oxan-4-ylmethyl group may lower melting points by introducing conformational flexibility.
  • Solubility : The oxan-4-ylmethyl group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., 3a–3p), similar to the ethoxyphenyl group in .

Table 2: Bioactivity Comparison

Compound Target/Activity Key Findings Reference
Razaxaban () Factor Xa inhibitor IC50 = 0.19 nM; 50% oral bioavailability
Compounds GPR139 antagonism Potential for depression treatment
3a–3p () Antimicrobial (hypothesized) No explicit data; structural analogs
Structure-Activity Relationships (SAR)
  • Pyrazole Core : The 3-phenyl group in the target compound may enhance π-π stacking in hydrophobic binding pockets, as seen in anticoagulants like razaxaban .
  • Oxan-4-ylmethyl Group : This substituent could mimic morpholine’s role in improving pharmacokinetics, as seen in kinase inhibitors. However, its steric bulk may reduce binding affinity compared to smaller groups (e.g., methyl in 3a) .
  • Carboxamide Linkage : Critical for hydrogen bonding with targets, as demonstrated in ’s compound, which forms intermolecular N–H···N bonds .

Biological Activity

1-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures, primarily pyrazole and oxane moieties. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

This structure features a pyrazole core linked to a benzamide group and an oxane derivative, which may contribute to its unique biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to cancer proliferation.
  • Receptor Modulation: It could interact with receptors that play roles in inflammation and pain modulation.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that pyrazole analogs could reduce the expression of the ATM protein, leading to decreased cancer cell viability .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. The presence of the pyrazole ring in this compound suggests potential activity against inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have been reported to exhibit:

  • Antimicrobial Activity: Some studies suggest that pyrazole compounds can inhibit bacterial growth.
  • Analgesic Effects: Similar compounds have shown promise in pain relief applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with related pyrazole derivatives is essential.

Compound NameStructure FeaturesBiological Activity
CelecoxibContains a pyrazole ring; COX inhibitorAnti-inflammatory
PhenylbutazonePyrazolone derivative; anti-inflammatoryPain relief
RimonabantCannabinoid receptor antagonist; pyrazole structureAppetite suppression

This table highlights the diversity within the class of pyrazole compounds and positions this compound as a potentially versatile agent in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Anticancer Activity: A series of new pyrazole analogs were synthesized and evaluated for their anticancer properties against SW620 colon cancer cells. Results indicated that these compounds significantly inhibited cell proliferation through modulation of key protein expressions related to cell cycle regulation .
  • Anti-inflammatory Research: Research demonstrated that certain pyrazole derivatives could effectively reduce inflammation markers in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases .

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